molecular formula C22H20ClNO6S B11632432 N-[(4-chlorophenyl)sulfonyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide

N-[(4-chlorophenyl)sulfonyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide

Cat. No.: B11632432
M. Wt: 461.9 g/mol
InChI Key: JCDOIIWEGCSGAJ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)sulfonyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, along with methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)sulfonyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide typically involves the condensation of 4-chlorobenzenesulfonyl chloride with 3,4-dimethoxyaniline and 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, can enhance the reaction rate and yield . Ultrasonic irradiation is also employed to further improve the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)sulfonyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(4-chlorophenyl)sulfonyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The methoxy groups may enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorophenyl)sulfonyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide is unique due to the presence of both sulfonyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H20ClNO6S

Molecular Weight

461.9 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfonyl-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C22H20ClNO6S/c1-28-18-9-7-17(8-10-18)24(31(26,27)19-11-5-16(23)6-12-19)22(25)15-4-13-20(29-2)21(14-15)30-3/h4-14H,1-3H3

InChI Key

JCDOIIWEGCSGAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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